(S)-Morpholin-2-ylmethanamine hydrochloride

Description

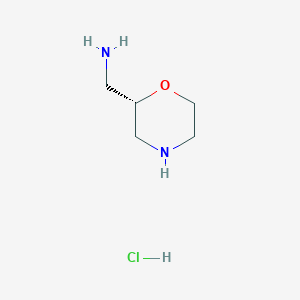

(S)-Morpholin-2-ylmethanamine hydrochloride is a chiral morpholine derivative characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a methanamine (-CH₂NH₂) substituent at the 2-position. The compound’s (S)-configuration at the chiral center influences its physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

[(2S)-morpholin-2-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |

InChI Key |

KHXKUYVTCGGVIK-JEDNCBNOSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)CN.Cl |

Canonical SMILES |

C1COC(CN1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (S)-Morpholin-2-ylmethanamine Hydrochloride

General Synthetic Strategy

The preparation of (S)-Morpholin-2-ylmethanamine hydrochloride typically involves the synthesis of the morpholine ring system with a chiral center at the 2-position, followed by amination and salt formation with hydrochloric acid. The synthetic routes can be broadly categorized into:

Synthetic Route from Chiral Precursors

One reliable approach involves the reaction of a chiral amino alcohol or a protected amino acid derivative to form the morpholine ring, followed by amination and salt formation.

Example Process (Adapted from Patent WO2013105100A1)

Step 1: Formation of Oxazolidinone Intermediate

A chiral amino alcohol derivative is reacted with appropriate reagents to form an oxazolidinone intermediate, maintaining the (S)-configuration.

Step 2: Reaction with Amine Source

The oxazolidinone intermediate is reacted with an amine source (such as ammonia or ammonium hydroxide) dissolved in solvents like water, alcohols (methanol, ethanol, isopropanol), or aprotic solvents (tetrahydrofuran, N,N-dimethylformamide) at temperatures ranging from 30°C to the solvent’s boiling point, typically for 8 to 36 hours to ensure completion.

Step 3: Salt Formation

The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid or other inorganic acids (HI) or organic acids (methane sulfonic acid, p-toluene sulfonic acid) to improve stability and physical properties.

Step 4: Purification

The product is precipitated using antisolvents such as hydrocarbons (n-hexane, cyclohexane, toluene) and isolated by filtration and drying.

| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Chiral amino alcohol → Oxazolidinone | Methanol, ethanol, THF | 30–150 °C | 12–24 h | Maintains stereochemistry |

| 2 | Oxazolidinone + Ammonium hydroxide | Water, alcohols, aprotic solvents | 30 °C to reflux | 1–15 h | Amination step |

| 3 | Free amine + HCl | - | Ambient | 1–2 h | Salt formation |

| 4 | Precipitation with n-hexane or toluene | Hydrocarbon solvents | Ambient | - | Product isolation |

Table 1: Generalized preparation steps and conditions for (S)-Morpholin-2-ylmethanamine hydrochloride

Alternative Synthetic Approaches

Nucleophilic Substitution on Halomethyl Morpholine Derivatives

Starting from 2-(chloromethyl)morpholine hydrochloride, nucleophilic substitution with ammonia or amines under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile can yield the target amine. This method requires careful control of reaction conditions to preserve stereochemistry.

Cyclization of Diethanolamine Derivatives

Morpholine itself can be synthesized by cyclization of diethanolamine with acid catalysis and dehydration. Subsequent functionalization at the 2-position with amine groups and formation of the hydrochloride salt can lead to the target compound. This method, however, is less direct and may require multiple steps and purification stages.

Purification and Characterization

- The hydrochloride salt of (S)-Morpholin-2-ylmethanamine is typically isolated as a crystalline solid.

- Purification is achieved through recrystallization from suitable solvents or precipitation using antisolvents.

- Characterization includes melting point determination, NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.

Research Discoveries and Optimization

Solvent Effects

- Alcohols such as methanol, ethanol, and isopropanol are preferred solvents for the amination step due to their ability to dissolve both reactants and facilitate reaction kinetics.

- Aprotic polar solvents like tetrahydrofuran and N,N-dimethylformamide enhance nucleophilicity and can improve yields.

Temperature and Time Optimization

- Reaction temperatures between 30°C and the boiling point of the solvent optimize conversion rates while minimizing racemization.

- Reaction times vary from 1 hour to 36 hours depending on solvent, reagent concentration, and temperature.

Salt Formation Benefits

Yield and Purity

- Yields for the amination step typically range from 70% to over 90% under optimized conditions.

- Purity is enhanced by careful control of reaction parameters and purification techniques, with chiral purity maintained through stereospecific synthesis routes.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Temperature Range | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Oxazolidinone Intermediate Route | Chiral amino alcohol, ammonium hydroxide | Methanol, THF, water | 30–150 °C | 8–36 h | 70–90% | High stereochemical control |

| Nucleophilic Substitution on Halide | 2-(Chloromethyl)morpholine, ammonia | Acetonitrile, DMF | Ambient to reflux | 1–15 h | Moderate | Requires careful stereochemical control |

| Cyclization of Diethanolamine | Diethanolamine, HCl, CaO | - | 200–210 °C (cyclization) | 15 h | 35–50% | Multi-step, less direct |

Chemical Reactions Analysis

(S)-Morpholin-2-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions include various substituted morpholine derivatives and amine compounds.

Scientific Research Applications

(S)-Morpholin-2-ylmethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (S)-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Functional Group Variations

(R)-Morpholin-2-ylmethanol Hydrochloride

- Structure: Differs by replacing the methanamine (-CH₂NH₂) group with a methanol (-CH₂OH) group. The (R)-configuration introduces enantiomeric differences.

- Molecular Formula: C₅H₁₂ClNO₂.

- Molecular Weight : 153.61 g/mol.

- No optical rotation data provided, but stereochemistry impacts interactions in chiral environments .

4-(2-Aminoethyl)morpholine

- Structure : Features an ethylamine (-CH₂CH₂NH₂) side chain at the 4-position of the morpholine ring instead of the 2-position methanamine.

- Molecular Formula : C₆H₁₄N₂O.

- Molecular Weight : 130.19 g/mol.

- Physical Properties : Melting point (23–25°C), boiling point (205°C), density (0.999 g/cm³). The extended alkyl chain may increase lipophilicity compared to the target compound .

2-(Methoxymethyl)morpholine Hydrochloride

Stereochemical Variants

(R)-Morpholin-2-ylmethanol Hydrochloride

Hydrochloride Salts of Related Amines

2-Chloro-N,N-dimethylethanamine Hydrochloride

- Structure : Contains a chloroethyl group instead of morpholine.

- Molecular Formula : C₄H₁₀ClN.

- Applications : Used as an alkylating agent in organic synthesis. The absence of the morpholine ring reduces heterocyclic stabilization .

N,N-Diethylaminoethane-2-thiol Hydrochloride

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Boiling Point (°C) | Optical Rotation (If Available) |

|---|---|---|---|---|---|---|---|

| (S)-Morpholin-2-ylmethanamine HCl | Not Provided | C₅H₁₁ClN₂O | ~150.61 (estimated) | -CH₂NH₂ (S-config) | N/A | N/A | Not Provided |

| (R)-Morpholin-2-ylmethanol HCl | 1436436-17-7 | C₅H₁₂ClNO₂ | 153.61 | -CH₂OH (R-config) | N/A | N/A | Not Provided |

| 4-(2-Aminoethyl)morpholine | 2038-03-1 | C₆H₁₄N₂O | 130.19 | -CH₂CH₂NH₂ | 23–25 | 205 | N/A |

| 2-(Methoxymethyl)morpholine HCl | 144053-99-6 | C₆H₁₄ClNO₂ | 167.63 | -CH₂OCH₃ | N/A | N/A | Not Provided |

| N,N-Diethylaminoethane-2-thiol HCl | 1942-52-5 | C₆H₁₆ClNS | 177.71 | -CH₂CH₂SH | N/A | N/A | N/A |

Table 2: Pharmacopeial and Analytical Considerations

Biological Activity

(S)-Morpholin-2-ylmethanamine hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities. Its unique chemical structure, which includes a morpholine ring, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C5H12ClN

- Molecular Weight : Approximately 152.62 g/mol

- Structure : The compound features a morpholine ring, which is a six-membered cyclic structure containing nitrogen and oxygen atoms.

Biological Activity

Research indicates that (S)-Morpholin-2-ylmethanamine hydrochloride exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It modulates biochemical processes by interacting with specific molecular targets, influencing cellular responses. This action is critical in drug development aimed at treating various diseases, including cancer.

Cell Signaling Pathways

(S)-Morpholin-2-ylmethanamine hydrochloride can influence various signaling pathways by interacting with cell surface receptors and enzymes. Understanding these interactions is crucial for elucidating its therapeutic effects and optimizing applications in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of (S)-Morpholin-2-ylmethanamine hydrochloride. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 16.32 | Induction of apoptosis via caspase activation |

| HeLa | 2.21 | Cell cycle arrest at G1 phase |

| HepG2 | 12.21 | Inhibition of proliferation |

| HCT-116 | 29.89 | Apoptosis induction |

Study 1: Anticancer Efficacy

In a recent study published in MDPI, (S)-Morpholin-2-ylmethanamine hydrochloride exhibited significant cytotoxicity against MCF-7 and HeLa cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of (S)-Morpholin-2-ylmethanamine hydrochloride. The findings revealed that the compound induces apoptosis in cancer cells through the activation of caspases, suggesting its potential use in targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for obtaining (S)-Morpholin-2-ylmethanamine hydrochloride with high enantiomeric purity?

To synthesize the (S)-enantiomer, chiral resolution or asymmetric synthesis is critical. A common approach involves using chiral auxiliaries or catalysts to induce stereoselectivity during the formation of the morpholine ring. For example, reductive amination of a chiral ketone precursor with a morpholine derivative in the presence of a stereoselective catalyst (e.g., Ru-BINAP complexes) can yield the desired enantiomer . Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid is recommended for purity verification .

Q. Which analytical techniques are most effective for characterizing (S)-Morpholin-2-ylmethanamine hydrochloride?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in D₂O or DMSO-d₆) to confirm the morpholine ring structure and amine proton environments .

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with a gradient of 0.1% formic acid in water/acetonitrile for assessing purity and molecular weight confirmation .

- Polarimetry : Specific optical rotation measurements (e.g., [α]D²⁵ = -109° to -115°) to validate enantiomeric identity .

Q. How can researchers assess the stability of (S)-Morpholin-2-ylmethanamine hydrochloride under varying storage conditions?

Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via:

- HPLC : Track peak area reduction of the parent compound.

- Karl Fischer titration : Measure hygroscopicity under high humidity .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for hydrochloride salts) .

Advanced Research Questions

Q. What methodologies are used to study the interaction of (S)-Morpholin-2-ylmethanamine hydrochloride with biological targets (e.g., receptors)?

- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity (Kd) for receptors like σ-1 or opioid receptors. For example, competitive binding with [³H]DTG (ditolylguanidine) in transfected HEK293 cells .

- Molecular docking simulations : Employ software like AutoDock Vina to predict binding modes to crystallized receptor structures (e.g., PDB ID: 6DDF) .

Q. How can metabolic pathways of (S)-Morpholin-2-ylmethanamine hydrochloride be elucidated in preclinical models?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and NADPH to identify phase I metabolites. Use LC-MS/MS with a Q-TOF detector for structural elucidation .

- Stable isotope labeling : Synthesize a deuterated analog to trace metabolic products in urine or plasma samples .

Q. How should researchers address contradictions in reported pharmacological activity data for this compound?

- Validate stereochemical integrity : Re-test batches with conflicting activity using chiral HPLC to rule out racemization .

- Assess batch-specific impurities : Quantify residual solvents (e.g., via GC-MS) or byproducts (e.g., morpholine N-oxide) that may interfere with assays .

- Standardize assay conditions : Use reference standards (e.g., USP-grade reagents) and harmonize protocols (e.g., cell passage number, buffer pH) across labs .

Q. What strategies are recommended for evaluating the compound’s blood-brain barrier (BBB) permeability in CNS studies?

- PAMPA-BBB assay : Measure permeability using artificial membranes coated with lipid extracts mimicking the BBB .

- In situ perfusion in rodents : Quantify brain-to-plasma ratio (Kp) via LC-MS after intravenous administration .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.